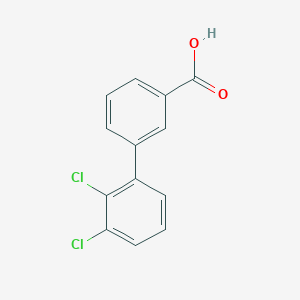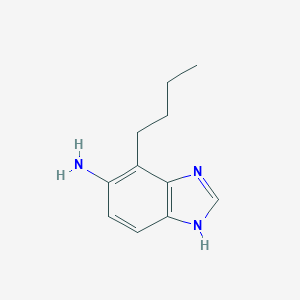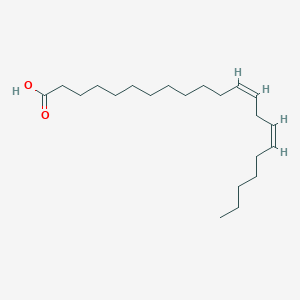
4,6-Dibromoindoline-2,3-dione
Descripción general
Descripción
4,6-Dibromoindoline-2,3-dione, also known as 4,6-DBID, is an organic compound containing two bromine atoms and an indoline ring. It is a colorless solid that is soluble in organic solvents and has a melting point of 124-126°C. 4,6-DBID has been studied extensively due to its potential applications in various scientific fields, such as organic synthesis, drug design, and material science. It has been used as a ligand for metal complexes and as a catalyst for various reactions. In addition, 4,6-DBID has been investigated for its biochemical and physiological effects, as well as its potential applications in medical research.
Aplicaciones Científicas De Investigación
Synthesis of Sulfur-Transfer Agents : Klose, Reese, and Song (1997) discussed the preparation of sulfur-transfer agents like 2-(2-cyanoethyl)sulfanyl-1H-isoindole-1,3-(2H)-dione from 2-cyanoethyl disulfide, highlighting its potential in chemical synthesis processes (Klose, Reese, & Song, 1997).
Photophysical Properties and pH-Sensing : Yan et al. (2017) synthesized pyrimidine-phthalimide derivatives, demonstrating their utility in developing novel colorimetric pH sensors and logic gates, owing to their solid-state fluorescence emission and solvatochromism (Yan et al., 2017).
Structural and Mechanistic Insights via DFT : Hoque et al. (2020) used density functional theory (DFT) to investigate the structural features of 5, 6-diaroyl isoindoline-1, 3-dione, a compound derived from phthalimide, providing insights into its synthesis and molecular properties (Hoque et al., 2020).
Evaluation as AChE Inhibitor : Andrade-Jorge et al. (2018) synthesized and evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease, highlighting its potential in medicinal chemistry (Andrade-Jorge et al., 2018).
Antimicrobial Studies : Ghabbour and Qabeel (2016) characterized the structure and antimicrobial activity of 2-(3-(4- phenylpiperazin-1-yl) propyl) isoindoline-1,3-dione, demonstrating its effectiveness against certain microbial strains (Ghabbour & Qabeel, 2016).
Solar Cell Applications : Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione-based polymer for organic solar cells (OSCs), illustrating its role in improving photovoltaic performance (Hwang et al., 2018).
Fragmentation Study in Mass Spectrometry : Yosefdad et al. (2020) investigated the fragmentation of bis-phthalimide derivatives in electron impact ionization-mass spectrometry, providing valuable information for analytical chemistry applications (Yosefdad et al., 2020).
Green Synthesis of Isoindoline-1,3-Dione Derivatives : A study in the Malaysian Journal of Analytical Science (2019) highlighted the efficient and environmentally friendly synthesis of isoindoline-1,3-dione derivatives using a Water Extract of Onion Peel Ash method (Journal et al., 2019).
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4,6-dibromoindoline-2,3-dione, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives, it can be inferred that multiple pathways may be affected .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
4,6-dibromo-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2NO2/c9-3-1-4(10)6-5(2-3)11-8(13)7(6)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFPBMXSBFXNBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333400 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187326-67-6 | |
| Record name | 4,6-Dibromoisatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-2-phenylethenyl]propanamide](/img/structure/B70351.png)
![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B70352.png)


![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)



![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)
![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)



![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
